

Head-to-head comparison of GLP-26 and other CAMs on cccDNA levels

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A Head-to-Head Comparison of **GLP-26** and Other Capsid Assembly Modulators on cccDNA Levels in Hepatitis B Virus

For researchers and drug development professionals combatting chronic hepatitis B (HBV), the eradication of covalently closed circular DNA (cccDNA) remains the paramount challenge. Capsid assembly modulators (CAMs) have emerged as a promising therapeutic class, not only by disrupting viral replication but also by impacting the stubborn cccDNA reservoir. This guide provides a detailed comparison of **GLP-26**, a novel CAM, with other notable CAMs, focusing on their effects on cccDNA levels, supported by experimental data.

Mechanism of Action: A Dual Assault on the Virus

CAMs primarily function by binding to the core protein (HBc) dimers of HBV, leading to the assembly of aberrant, non-functional capsids or empty capsids.[1] This disruption of the capsid assembly process has a dual impact on the viral lifecycle. Firstly, it prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for HBV DNA replication. Secondly, and of significant interest for a functional cure, it interferes with the establishment and maintenance of the cccDNA pool in the nucleus of hepatocytes.[1][2][3]

The maintenance of the cccDNA reservoir relies on a recycling pathway where newly formed, DNA-containing nucleocapsids are transported back to the nucleus to replenish the cccDNA pool. By inducing the formation of defective capsids, CAMs effectively sever this lifeline, leading to a reduction in cccDNA levels over time.[2] Furthermore, some CAMs have been



shown to inhibit the initial establishment of cccDNA during de novo infection, likely by preventing the proper uncoating of incoming viral capsids.[3][4]

Comparative Efficacy on cccDNA Levels

The following table summarizes the in vitro efficacy of **GLP-26** and other CAMs on HBV replication and their impact on cccDNA, either directly measured or inferred from surrogate markers like Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA.



Compound	Class	Target Effect	EC50	Cell System	Reference
GLP-26	Glyoxamidop yrrolo	HBeAg Secretion Inhibition	0.003 μΜ	HepAD38	[2]
cccDNA Amplification	>1 log reduction	HepAD38	[2]		
HBV DNA Replication	0.003 μΜ	HepAD38	[2]	-	
GLS4	Heteroaryldih ydropyrimidin e (HAP)	HBeAg Secretion Inhibition	0.16 μΜ	HepAD38	[2]
JNJ- 56136379	Phenylpropen amide (PPA) derivative	Intracellular HBV RNA Reduction (cccDNA formation)	876 nM	Primary Human Hepatocytes (PHH)	[4][5]
Extracellular HBV DNA Reduction	93 nM	РНН	[4][5]		
JNJ-632	Sulfamoylben zamide (SBA)	HBV DNA Replication	121 nM	HepG2.2.15	[6]
HBV DNA Replication (Genotypes A-D)	101-240 nM	РНН	[6]		
BAY 41-4109	Heteroaryldih ydropyrimidin e (HAP)	Inhibition of cccDNA formation	Dose- dependent	PHH	[7]
RG7907	Heteroaryldih ydropyrimidin e (HAP)	Inhibition of cccDNA establishment	Less effective than other CAMs	РНН	[8]



HBV DNA Replication	62 nM	HepG2.117	[8]		
ALG-005398	Non-HAP Class A	Extracellular HBsAg Reduction (cccDNA formation)	167 nM	РНН	[8]
Intracellular HBV RNA Reduction (cccDNA formation)	128 nM	РНН	[8]		
HBV DNA Production	9.3 nM	РНН	[8]	-	

As the data indicates, **GLP-26** demonstrates potent inhibition of HBeAg secretion, a key surrogate marker for cccDNA transcriptional activity, with an EC50 in the low nanomolar range, reportedly over 50 times more potent than GLS4 in the same assay.[2] While direct head-to-head quantitative comparisons of cccDNA reduction for all listed CAMs are not available in single studies, the provided data highlights the varying potencies and experimental systems used to evaluate these compounds.

Experimental Protocols Quantification of cccDNA-Dependent HBeAg Secretion

A common in vitro model to assess the impact of compounds on cccDNA is the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[2]

- Cell Culture: HepAD38 cells are cultured in the presence of tetracycline to suppress pgRNA transcription.
- Induction of Replication: To initiate HBV replication and cccDNA formation, tetracycline is removed from the culture medium for a period of 7 days. During this time, cells are treated



with the test compounds (e.g., GLP-26, GLS4) at various concentrations.[2]

- cccDNA-Dependent Transcription: After the initial 7-day replication phase, tetracycline is added back to the medium for another 7 days. This step halts the production of pgRNA from the integrated HBV genome, meaning any subsequent HBeAg secretion is primarily from the newly formed cccDNA pool.[2]
- Quantification: The concentration of HBeAg in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated relative to untreated control cells.[2]

Direct Quantification of cccDNA by qPCR

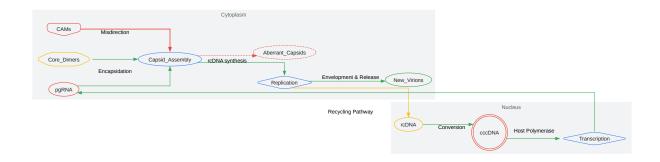
For a more direct measurement of cccDNA levels, quantitative polymerase chain reaction (qPCR) is employed. A critical step in this protocol is the selective removal of other forms of viral DNA (e.g., relaxed circular DNA, double-stranded linear DNA) that would otherwise be amplified and lead to an overestimation of cccDNA.

- DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38, PHH) using methods that selectively isolate low-molecular-weight, protein-free DNA, such as a modified Hirt extraction.[9][10]
- Nuclease Digestion: The extracted DNA is treated with specific nucleases to digest non-cccDNA forms. Common enzymes include Plasmid-Safe ATP-dependent DNase (PSD), T5 exonuclease, or a combination of exonuclease I and III.[9][10][11] These enzymes selectively degrade linear and relaxed circular DNA, leaving the covalently closed circular form intact.
- qPCR Amplification: The purified cccDNA is then quantified using a qPCR assay with primers and probes specific to a region of the HBV genome.[12][13] The results are often normalized to a host housekeeping gene (e.g., RNaseP) to account for variations in cell number and DNA extraction efficiency.[12]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

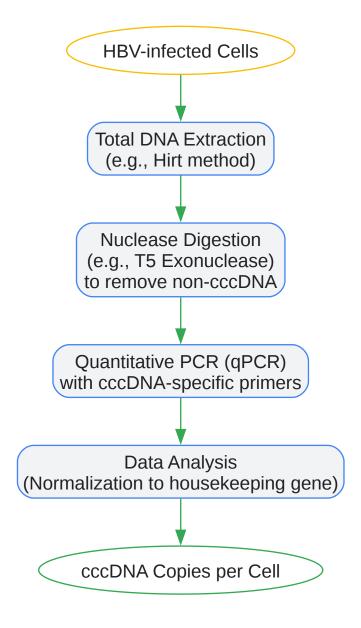




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Caption: Mechanism of CAMs on the HBV cccDNA lifecycle.





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Caption: Experimental workflow for cccDNA quantification.

Conclusion

GLP-26 stands out as a highly potent CAM, demonstrating superior activity in reducing HBeAg secretion compared to older generation CAMs like GLS4. The broader class of CAMs represents a significant advancement in the pursuit of an HBV cure by targeting the virus on two fronts: inhibiting active replication and disrupting the maintenance of the cccDNA reservoir. The continued development and head-to-head comparison of these molecules in robust



preclinical and clinical settings are essential to identify the most effective candidates to move forward in combination therapies aimed at achieving a functional cure for chronic hepatitis B.

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